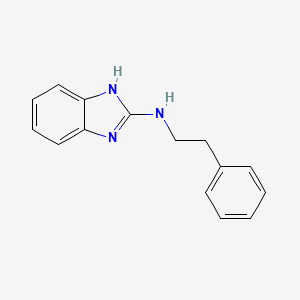

N-(2-phenylethyl)-1H-benzimidazol-2-amine

Description

Properties

IUPAC Name |

N-(2-phenylethyl)-1H-benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-2-6-12(7-3-1)10-11-16-15-17-13-8-4-5-9-14(13)18-15/h1-9H,10-11H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWETVOGOOABRTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(2-phenylethyl)-1H-benzimidazol-2-amine typically begins with 2-phenylethylamine and o-phenylenediamine.

Reaction Conditions: The reaction involves the condensation of 2-phenylethylamine with o-phenylenediamine in the presence of a suitable catalyst, such as polyphosphoric acid or acetic acid, under reflux conditions.

Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-phenylethyl)-1H-benzimidazol-2-amine can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form amine derivatives with different functional groups.

Substitution: It can participate in substitution reactions, where the benzimidazole ring or the phenylethyl group is substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions include various substituted benzimidazoles and phenylethyl derivatives, which can be further utilized in medicinal chemistry and material science.

Scientific Research Applications

Antiproliferative Activity

Recent studies have demonstrated that derivatives of benzimidazole, including N-(2-phenylethyl)-1H-benzimidazol-2-amine, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated a series of N-alkylated benzimidazole derivatives and found that certain compounds displayed promising activity against the MDA-MB-231 breast cancer cell line. The compound with a heptyl group attached to the N-1 position showed an IC50 value of 16.38 μM, indicating strong antiproliferative activity compared to other derivatives .

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

| Compound | Structure | IC50 (μM) | Cancer Cell Line |

|---|---|---|---|

| 2g | Heptyl | 16.38 | MDA-MB-231 |

| 2d | Butyl | 29.39 | MDA-MB-231 |

| 1g | Alkyl | 33.10 | MDA-MB-231 |

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Research indicates that certain derivatives exhibit significant antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans. The minimal inhibitory concentration (MIC) values for these compounds were notably lower than those for standard antibiotics like amikacin, suggesting their potential as effective antimicrobial agents .

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 2g | 8 | Streptococcus faecalis |

| 2g | 4 | Staphylococcus aureus |

| 2g | 4 | MRSA |

| 1b | 64 | Candida albicans |

Antiparasitic Applications

In addition to its anticancer and antimicrobial activities, this compound derivatives have shown promise as antiparasitic agents. A study on related benzimidazole compounds indicated that they possess significant activity against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis. One derivative exhibited an IC50 value of 3.95 μM against Giardia intestinalis, outperforming the standard drug benznidazole .

Table 3: Antiparasitic Activity of Benzimidazole Derivatives

| Compound | IC50 (μM) | Parasite |

|---|---|---|

| Compound 7 | 3.95 | Giardia intestinalis |

| Compound 7 | Not specified | Trichomonas vaginalis |

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Structural Comparisons

- Lipophilicity : Phenylethyl and piperidinyl substituents increase logP values compared to unsubstituted benzimidazole (logP ~1.2 for 1H-benzimidazol-2-amine ). This enhances blood-brain barrier penetration in antihistamines .

- Hydrogen Bonding : Pyrimidinyl substituents (e.g., N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine) form intramolecular N–H⋯N bonds, stabilizing crystal structures .

Key Research Findings

Antihistaminic Activity : Phenylethyl derivatives (e.g., N-(2-phenylethyl)-1H-benzimidazol-2-amine) show superior oral efficacy in guinea pig models compared to piperidinyl analogs, likely due to enhanced bioavailability .

Antiparasitic Activity : Methoxyphenyl-substituted benzimidazoles (e.g., Compound 8) inhibit Leishmania parasites by targeting topoisomerases .

Anticancer Potential: Thiazole-benzimidazole hybrids induce apoptosis in K562 cells via caspase-3 activation .

Antioxidant Properties : Bis-benzimidazolyl alkylamines () exhibit DPPH radical scavenging (IC₅₀ ~20–50 μM), attributed to electron-donating alkyl chains .

Data Tables

Table 1: Physicochemical Properties

Biological Activity

N-(2-phenylethyl)-1H-benzimidazol-2-amine is a compound belonging to the benzimidazole family, which is renowned for its diverse biological activities. This article delves into its biological activity, synthesizing data from various research findings, case studies, and evaluations.

Chemical Structure and Properties

This compound features a benzimidazole core with a 2-phenylethyl substituent. This structural modification enhances its biological properties, making it a valuable candidate in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by binding to active sites or influencing receptor signaling pathways. For instance, it has been identified as a potential inhibitor of certain kinases, which are crucial in cancer progression and other diseases .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study on related benzimidazole derivatives found that compounds similar to this compound showed promising antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and others . The mechanism involves apoptosis induction through mitochondrial pathways, leading to cell death .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. In various studies, derivatives of benzimidazole have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at minimal inhibitory concentrations (MICs) comparable to standard antibiotics . The presence of the phenylethyl group may enhance membrane permeability, contributing to its efficacy.

Anthelmintic Activity

This compound has been evaluated for its anthelmintic activity. In studies involving Pheretima posthuma (Indian adult earthworms), certain derivatives exhibited paralysis and death of the worms at concentrations lower than traditional anthelmintics like albendazole . This suggests potential applications in treating parasitic infections.

Case Studies

Several case studies have focused on the synthesis and evaluation of this compound derivatives:

-

Synthesis and Evaluation : A series of derivatives were synthesized and tested for their biological activities. Compounds with varied substitutions on the benzimidazole ring demonstrated enhanced anticancer and antimicrobial activities.

Compound IC50 (μM) Activity 2g 16.38 Antiproliferative 3a 55.11 Antibacterial 3b 83.67 Antifungal - Molecular Docking Studies : Computational studies indicated that this compound binds effectively to target enzymes involved in cancer metabolism, supporting its role as a potential therapeutic agent .

Q & A

Q. What are the recommended spectroscopic techniques for confirming the structure and purity of N-(2-phenylethyl)-1H-benzimidazol-2-amine?

To confirm structure and purity, employ a combination of 1H/13C NMR to identify proton and carbon environments, IR spectroscopy to detect functional groups (e.g., NH stretches near 3300–3400 cm⁻¹), and mass spectrometry (HRMS or ESI-MS) for molecular weight validation. For purity assessment, HPLC with UV detection or TLC (using silica gel and ethyl acetate/hexane eluents) are standard. Crystallinity can be preliminarily assessed via powder XRD .

Q. What synthetic routes are effective for preparing this compound?

A common approach involves condensation reactions :

React o-phenylenediamine with a substituted carbonyl precursor (e.g., phenethyl isothiocyanate) in acidic conditions (e.g., HCl/EtOH) to form the benzimidazole core.

Optimize yields via microwave-assisted synthesis (e.g., 100°C, 30 min) or reflux in polyphosphoric acid (PPA) to enhance cyclization.

Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For photostability, expose to UV light (300–400 nm) and track decomposition .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the hydrogen-bonding network of this compound?

- Use SHELXL for refinement, applying restraints to NH groups located via difference Fourier maps.

- Analyze hydrogen-bond motifs (e.g., intramolecular N–H⋯N bonds in benzimidazole rings) and compare with similar structures (e.g., N-(4,6-dimethylpyrimidin-2-yl) analogs).

- Validate thermal parameters (ADPs) to exclude disorder artifacts. Contradictions in bond lengths >0.02 Å warrant re-examining data collection (e.g., low-temperature experiments at 100 K) .

Q. How can computational methods predict the compound’s binding affinity for kinase targets?

- Perform molecular docking (AutoDock Vina, Glide) using kinase crystal structures (e.g., PDB 1ATP for EGFR).

- Apply density functional theory (DFT) to calculate frontier orbitals (HOMO/LUMO) for reactivity insights.

- Cross-validate with MD simulations (GROMACS) to assess binding stability (RMSD <2 Å over 50 ns). Compare results with experimental SPR or ITC data to resolve discrepancies .

Q. What experimental designs address contradictions in biological activity data across studies?

- Dose-response normalization : Use standardized cell lines (e.g., MCF-7 for anticancer assays) and controls (e.g., doxorubicin).

- Mechanistic studies : Employ siRNA knockdown of suspected targets (e.g., Bcl-2 for apoptosis) to isolate pathways.

- Meta-analysis : Aggregate data from multiple assays (e.g., antimicrobial MICs, IC50s) to identify outliers due to solvent effects or assay sensitivity .

Q. How can researchers optimize reaction conditions to suppress byproducts in large-scale synthesis?

- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (toluene vs. DMF), and catalyst (p-TsOH vs. ZnCl₂) to minimize impurities (e.g., uncyclized intermediates).

- In-line analytics : Use FTIR or ReactIR to monitor reaction progress in real time.

- Scale-up considerations : Switch from batch to flow chemistry for improved heat/mass transfer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.